- Process for the preparation of salmeterol xinafoate from 2-(bromoethyl)benzene, China, , ,
Cas no 89365-50-4 (Salmeterol)
O Salmeterol xinafoato é um agonista β2-adrenérgico de ação prolongada, utilizado no tratamento da asma brônquica e na Doença Pulmonar Obstrutiva Crónica (DPOC). A sua principal vantagem reside na sua elevada seletividade pelos recetores β2 dos músculos lisos das vias aéreas e na sua prolongada duração de ação, que pode exceder 12 horas. Estruturalmente, a sua longa cadeia lateral lipofílica permite uma ligação única ao domínio exógeno do recetor, facilitando uma ativação repetida e sustentada. Esta farmacocinética promove um broncodilatação eficaz e contínua, ajudando a controlar os sintomas e a melhorar a função pulmonar, sendo frequentemente um componente fundamental em regimes de manutenção. A sua utilização é tipicamente combinada com um corticosteroide inalado para um controlo anti-inflamatório complementar.
Salmeterol structure
Product Name:Salmeterol
N.o CAS:89365-50-4
MF:C25H37NO4
MW:415.565587759018
CID:61259
PubChem ID:5152
Update Time:2025-09-27
Salmeterol Propriedades químicas e físicas
Nomes e Identificadores
-
- Salmeterol
- 4-HYDROXY-A1-[[[6-(4-PHENYLBUTOXY)HEXYL]AMINO]METHYL]-1,3-BENZENEDIMETHANOL
- 2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino] ethyl]-phenol
- (+-)-4-hydroxy-alpha1-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-1,3-benzenedi
- 1,3-benzenedimethanol,4-hydroxy-alpha1-(((6-(4-phenylbutoxy)hexyl)amino)methyl
- gr33343x
- SalmeterolXenofoate
- 4-Hydroxy-3-[hydroxymethyl]phenyl-N-[6-phenylbutoxyhexyl]ethanolamine
- Salmeterol See S090100
- 2-hydroxymethyl-4-{1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl}phenol
- SALMETEROL(SUBJECTTOPATENTFREE)
- SAMETEROL
- serevent (R)
- SalMeterol iMpurity
- Serevent
- Aeromax
- Astmerole
- Salmeterolum [Latin]
- GR 33343X
- SALMATEROL
- 2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol
- SN408D
- 2-(hydroxymethyl)-4-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)phenol
- Salmeterol-fluticasone propionate mixt.
- GIIZNNXWQWCKIB-UHFFFAOYSA-N
- (+-)-4-Hydroxy-alpha1-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-1,3-benzenedimethanol
- (+-)-4-Hydroxy-alpha'-(((6-(4-phenylbutoxy)hexyl)amino)methyl
- 1,3-Benzenedimethanol, 4-hydroxy-α1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-, (±)- (ZCI)
- 4-Hydroxy-α1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-1,3-benzenedimethanol (ACI)
- 2-Hydroxymethyl-4-[1-hydroxy-2-[6-(4-phenyl-butoxy)-hexylamino]-ethyl]-phenol
- DTXCID803571
- (+-)-salmeterol
- HY-14302
- Salmeterol?
- SR-01000076139-2
- Salmeterol (USAN/INN)
- GR 33343 X
- 89365-50-4
- ( inverted question mark) 4-Hydroxy-a1-[[[6-(4-phenylbutoxy)hexyl]amino]m-ethyl]-1,3-benzenedimethanol; GR 33343X
- NCGC00025247-01
- SMR000466295
- HMS3714N12
- BPBio1_001002
- MLS001424322
- BSPBio_000910
- 4-hydroxy-alpha1-
- (+/-)-4-hydroxy-alpha1-
- BRD-A01320529-104-11-9
- AB00513972-07
- HMS3412P13
- DB00938
- Salmeterolum
- BRD-A01320529-104-10-1
- SALMETEROL [INN]
- C07241
- SALMETEROL [HSDB]
- DB-226688
- Salmeterolum (Latin)
- HMS3886G10
- D05792
- CCG-205176
- NCGC00025247-02
- BRD-A01320529-001-05-9
- Salmeterol Xinafoate Impurity 1
- NC00444
- SR-01000076139
- 1-hydroxy-2-naphthoic acid;4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]-2-methylol-phenol
- (+-)-4-Hydroxy-alpha'-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-m-xylene-alpha,alpha'-diol
- 3-Benzenedimethanol, 4-hydroxy-a1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-; 1,3-Benzenedimethanol, 4-hydroxy-a1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-, (+/-)-; GR 33343X; Salmeterol; GR 33343X
- (+-)-4-hydroxy-alpha(1)-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-m-xylene-alpha,alpha(1)-diol
- AB00513972
- Tox21_113584
- S 2692
- MLS000759000
- 4-(1-hydroxy-2-(6-(4-phenylbutoxy)hexylamino)ethyl)-2-(hydroxymethyl)phenol
- UNII-2I4BC502BT
- 1,3-Benzenedimethanol, 4-hydroxy-alpha1-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-, (+-)-
- SALMETEROL [MI]
- BCP04199
- 1,3-Benzenedimethanol, 4-hydroxy-.alpha.1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-
- 2I4BC502BT
- BDBM25771
- CHEMBL1263
- HMS2052H13
- HMS2097N12
- SALMETEROL [WHO-DD]
- C77008
- SALMETEROL [USAN]
- SALMETEROL [VANDF]
- R03AC12
- CAS-89365-50-4
- 4-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)-2-(hydroxymethyl)phenol
- SR-01000076139-6
- CHEBI:9011
- Q424333
- MFCD00867037
- Salmeterol 100 microg/mL in Acetonitrile
- AS-56157
- SDCCGSBI-0633788.P001
- AKOS005561914
- NS00010340
- Q-101428
- 1ST1377
- HSDB 7315
- SCHEMBL4767
- GTPL559
- MRF-0000468
- 2-(Hydroxymethyl)-4-[(1R)-1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]a mino}ethyl]phenol
- BRD-A01320529-104-12-7
- EX-A4409
- 1,3-Benzenedimethanol, 4-hydroxy-alpha(sup 1)-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-, (+-)-
- Salmeterolxinafoate
- HMS3268K19
- Lopac0_001100
- GR-33343-X
- STK629186
- s5527
- CCG-101194
- HMS3394H13
- L000532
- CPD000466295
- Salmeterol [USAN:INN:BAN]
- EN300-18530979
- 1,3-Benzenedimethanol, 4-hydroxy-alpha(sup 1)-(((6-(4-phenylbutoxy)hexyl)amino)methyl-, (+-)-
- NCGC00015938-03
- (RS)-4-hydroxy-alpha(1)-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-1,3-benzenedimethanol
- CHEBI:64064
- Prestwick3_000945
- DTXSID6023571
- 2-(hydroxymethyl)-4-[1-hydroxy-2-({6-[(4-phenylbutyl)oxy]hexyl}amino)ethyl]phenol
- (rs)-salmeterol
- HMS2090E17
-
- MDL: MFCD00867037
- Inchi: 1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2
- Chave InChI: GIIZNNXWQWCKIB-UHFFFAOYSA-N
- SMILES: OC1C(CO)=CC(C(CNCCCCCCOCCCCC2C=CC=CC=2)O)=CC=1
Propriedades Computadas
- Massa Exacta: 415.27200
- Massa monoisotópica: 415.272
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 4
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 30
- Contagem de Ligações Rotativas: 16
- Complexidade: 403
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 82
- Carga de Superfície: 0
- Contagem de Tautomeros: 3
- XLogP3: 3.9
Propriedades Experimentais
- Cor/Forma: 不确定
- Densidade: 1.1±0.1 g/cm3
- Ponto de Fusão: 75-77°C
- Ponto de ebulição: 603°C at 760 mmHg
- Ponto de Flash: 318.5±31.5 °C
- Solubilidade: 生物体外In Vitro:DMSO溶解度≥ 100 mg/mL(240.63 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- PSA: 81.95000
- LogP: 4.49830
- Solubilidade: 易溶于甲醇,微溶于乙醇、氯仿或异丙醇,难溶于水。
- Pressão de vapor: 0.0±1.8 mmHg at 25°C
Salmeterol Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H315; H319; H335
- Declaração de Advertência: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Instrução de Segurança: H303+H313+H333
- RTECS:CZ6457000
- Condição de armazenamento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Salmeterol Dados aduaneiros
- CÓDIGO SH:2922509090
- Dados aduaneiros:
中国海关编码:
2922509090概述:
2922509090. 其他氨基醇酚、氨基酸酚及其他含氧基氨基化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:AB. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 乙醇胺及其盐应报明色度, 乙醇胺及其盐应报明包装
监管条件:
A.入境货物通关单
B.出境货物通关单检验检疫类别:
R.进口食品卫生监督检验
S.出口食品卫生监督检验Summary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Salmeterol Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S5527-5mg |
Salmeterol |
89365-50-4 | 99.9% | 5mg |
¥877.28 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S5527-25mg |
Salmeterol |
89365-50-4 | 99.9% | 25mg |
¥2375.27 | 2023-09-15 | |
| ChemScence | CS-2815-10mg |
Salmeterol |
89365-50-4 | 99.88% | 10mg |
$100.0 | 2022-04-26 | |
| ChemScence | CS-2815-50mg |
Salmeterol |
89365-50-4 | 99.88% | 50mg |
$350.0 | 2022-04-26 | |
| ChemScence | CS-2815-100mg |
Salmeterol |
89365-50-4 | 99.88% | 100mg |
$600.0 | 2022-04-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S76810-50mg |
Salmeterol |
89365-50-4 | 50mg |
¥219.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S76810-250mg |
Salmeterol |
89365-50-4 | 250mg |
¥779.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S76810-1g |
Salmeterol |
89365-50-4 | 1g |
¥2399.0 | 2021-09-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MC559-10mg |
Salmeterol |
89365-50-4 | 98+% | 10mg |
1195CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MC559-50mg |
Salmeterol |
89365-50-4 | 98+% | 50mg |
4600CNY | 2021-05-08 |
Salmeterol Método de produção
Método de produção 1
Condições de reacção
1.1 Solvents: Methyl ethyl ketone ; rt
Referência
Método de produção 2
Condições de reacção
1.1 Solvents: Acetone ; 40 min, 30 °C
Referência
- Preparation method of salmeterol xinafoate, China, , ,
Método de produção 3
Condições de reacção
1.1 Solvents: Ethanol ; rt
Referência
- A new route for synthesis of salmeterol xinafoate, Xinan Shifan Daxue Xuebao, 2009, 34(4), 85-88
Método de produção 4
Condições de reacção
1.1 Reagents: Acetic acid Solvents: Water ; 3 h, 70 °C
1.2 Solvents: Ethyl acetate ; 16 h, rt
1.2 Solvents: Ethyl acetate ; 16 h, rt
Referência
- Preparation of deuterium substituted ethanolamines as adrenergic modulators for disease treatment, United States, , ,
Método de produção 5
Condições de reacção
Referência
- Utility of Von Pechman synthesis of coumarin reaction for development of spectrofluorimetric method for quantitation of salmeterol xinafoate in pharmaceutical preparations and human plasma, Luminescence, 2018, 33(5), 913-918
Método de produção 6
Condições de reacção
Referência
- An improved process for the preparation of salmeterol xinafoate, India, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; rt; 1 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- Structural isomers of saligenin-based β2-agonists: synthesis and insight into the reaction mechanism, Organic & Biomolecular Chemistry, 2020, 18(47), 9675-9688
Método de produção 8
Condições de reacção
1.1 Reagents: Formic acid Catalysts: Palladium Solvents: Methanol ; overnight, 35 °C
Referência
- A new route for synthesis of salmeterol xinafoate, Xinan Shifan Daxue Xuebao, 2009, 34(4), 85-88
Método de produção 9
Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Potassium iodide Solvents: Dimethylformamide ; 12 h, 80 °C
Referência
- Study on the process for synthesis of salmeterol, Guangzhou Huagong, 2008, 36(4), 46-47
Método de produção 10
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, 2.06 MPa, rt
1.2 Reagents: Acetic acid Solvents: Methanol ; 48 h, 40 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Acetic acid Solvents: Methanol ; 48 h, 40 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
Referência
- New synthetic route to salmeterol, Zhongguo Yaowu Huaxue Zazhi, 2009, 19(2), 123-125
Método de produção 11
Condições de reacção
1.1 Solvents: Ethanol ; 12 h, reflux; reflux → rt
1.2 Reagents: Sodium borohydride ; 24 h, rt
1.2 Reagents: Sodium borohydride ; 24 h, rt
Referência
- The synthesis of salmeterol, Guangdong Huagong, 2009, 36(12),
Método de produção 12
Condições de reacção
1.1 Solvents: Acetone ; 3 - 4 h, 25 - 35 °C
Referência
- Preparation of salmeterol and salts thereof, India, , ,
Método de produção 13
Condições de reacção
1.1 Solvents: Acetone ; 30 min, 45 °C; 45 °C → 25 °C; 1 h, 25 °C
1.2 Solvents: tert-Butyl methyl ether ; 25 °C → 10 °C; 2 h, 10 °C
1.2 Solvents: tert-Butyl methyl ether ; 25 °C → 10 °C; 2 h, 10 °C
Referência
- Process for preparation of salmeterol, World Intellectual Property Organization, , ,
Método de produção 14
Condições de reacção
1.1 Solvents: Methanol ; 1 h, 30 °C; 30 °C → 22 °C; 2 h, 18 - 22 °C
Referência
- Improved process for the preparation of salmeterol xinafoate, India, , ,
Método de produção 15
Condições de reacção
1.1 Solvents: Methanol ; 25 - 30 °C; 3 h, 0 °C
Referência
- A method for preparing salmeterol hydroxynaphthoate, China, , ,
Método de produção 16
Condições de reacção
1.1 Solvents: Methanol , Ethyl acetate
Referência
- Preparation of salmeterol xinafolate, Research Disclosure, 2006, 506,
Método de produção 17
Condições de reacção
1.1 Solvents: Isopropanol ; rt → 70 °C; 8 h, 70 °C
Referência
- Synthesis route of salmeterol xinafoate, Huadong Shifan Daxue Xuebao, 2003, (3), 102-104
Método de produção 18
Condições de reacção
Referência
- Preparation of salmeterol and its application, China, , ,
Método de produção 19
Condições de reacção
Referência
- Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol and identification, characterization and control of its potential process impurity, Pharma Chemica, 2016, 8(8), 28-35
Método de produção 20
Condições de reacção
Referência
- Process for the preparation of crystalline salmeterol and its xinafoate salt, World Intellectual Property Organization, , ,
Método de produção 21
Condições de reacção
Referência
- Process for preparation of salmeterol, India, , ,
Método de produção 22
Condições de reacção
Referência
- Process for preparation of salmeterol xinafoate, World Intellectual Property Organization, , ,
Método de produção 23
Condições de reacção
Referência
- Medicaments containing betamimetic drugs and a novel anticholinesterase drug for treating respiratory tract diseases, World Intellectual Property Organization, , ,
Método de produção 24
Condições de reacção
Referência
- Phenethanolamine derivatives useful in the treatment of respiratory problems, Federal Republic of Germany, , ,
Método de produção 25
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 36 h, 58 psi, 45 °C
Referência
- An Efficient and Practical Synthesis of Salmeterol, Organic Preparations and Procedures International, 2015, 47(2), 168-172
Método de produção 26
Condições de reacção
1.1 Reagents: Sodium carbonate Solvents: Dichloromethane , Water ; 10 min, pH 8 - 9, 25 - 35 °C
1.2 Reagents: Diisopropylethylamine ; 25 - 35 °C; 4 h, 25 - 35 °C
1.3 Reagents: Vitride Solvents: Toluene ; 35 °C → 5 °C; 1 h, 0 - 5 °C
1.4 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; 0 - 5 °C; 1 h, 25 - 35 °C
1.5 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 25 - 35 °C
1.2 Reagents: Diisopropylethylamine ; 25 - 35 °C; 4 h, 25 - 35 °C
1.3 Reagents: Vitride Solvents: Toluene ; 35 °C → 5 °C; 1 h, 0 - 5 °C
1.4 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; 0 - 5 °C; 1 h, 25 - 35 °C
1.5 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 25 - 35 °C
Referência
- Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol and identification, characterization and control of its potential process impurity, Pharma Chemica, 2016, 8(8), 28-35
Método de produção 27
Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium carbonate Solvents: Water
1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium carbonate Solvents: Water
1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Referência
- A new synthetic approach to salmeterol, Synthetic Communications, 1999, 29(12), 2155-2162
Salmeterol Raw materials
- Hexanal, 6-(4-phenylbutoxy)-
- 5-(2-Amino-1-hydroxyethyl)-salicylsaeure-methylester
- 1-hydroxynaphthalene-2-carboxylic acid
- Methyl 2-hydroxy-5-[1-hydroxy-2-[[6-(4-phenylbutoxy)hexyl]amino]ethyl]benzoate
- 4H-1,3-Benzodioxin-6-methanol, α-(aminomethyl)-2,2-dimethyl-
- 6-(4-Phenylbutoxy)-1-hexanamine
- Salmeterol
- 2-Hydroxy-5-6-(4-phenylbutoxy)hexyl(phenylmethyl)aminoacetyl-benzaldehyde
- 1,3-Benzenedimethanol,4-hydroxy-a1-6-(4-phenylbutoxy)hexyl(phenylmethyl)aminomethyl-
- Benzene,[4-[(6-bromohexyl)oxy]butyl]-
- 4H-1,3-Benzodioxin-6-methanol, 2,2-dimethyl-alpha-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-
- 2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)acetaldehyde
- 2-Benzyloxy-5-bromoacetylbenzoic Acid Methyl Ester
- 6-(4-Phenylbutoxy)hexylbenzylamine
Salmeterol Preparation Products
Salmeterol Fornecedores
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
(CAS:89365-50-4)沙美特罗
Número da Ordem:LE26862252;LE13111
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:59
Preço ($):discuss personally
E- mail:18501500038@163.com
Amadis Chemical Company Limited
Membro Ouro
(CAS:89365-50-4)Salmeterol
Número da Ordem:A843150
Estado das existências:in Stock
Quantidade:100mg/50mg/10mg
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 06:58
Preço ($):839.0/551.0/169.0
E- mail:sales@amadischem.com
Salmeterol Literatura Relacionada
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Fornecedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:89365-50-4)沙美特罗
Pureza:99%/99%
Quantidade:25KG,200KG,1000KG/25KG,200KG,1000KG
Preço ($):Inquérito/Inquérito
Amadis Chemical Company Limited
(CAS:89365-50-4)Salmeterol
Pureza:99%/99%/99%
Quantidade:100mg/50mg/10mg
Preço ($):839.0/551.0/169.0